molecular formula C7H8O3 B3022282 Methyl 2-methylfuran-3-carboxylate CAS No. 6141-58-8

Methyl 2-methylfuran-3-carboxylate

Cat. No. B3022282
CAS RN: 6141-58-8
M. Wt: 140.14 g/mol
InChI Key: UVRRIABXNIGUJZ-UHFFFAOYSA-N
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Description

Methyl 2-methylfuran-3-carboxylate is a chemical compound that is part of the furan family, which are heterocyclic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. This particular compound has been studied for its potential applications in organic synthesis and pharmaceutical chemistry due to its structural relevance to various biologically active products.

Synthesis Analysis

The synthesis of methyl 2-methylfuran-3-carboxylate and related compounds has been explored through various methods. For instance, a multienzymatic stereoselective cascade process has been utilized to produce enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors for compounds like methyl 2-methylfuran-3-carboxylate . Additionally, the synthesis of related 2-substituted tetrahydrofuran derivatives has been achieved starting from 5-norborne-2-ol, through a sequence of reactions including base-catalyzed methanolysis-rearrangement . Moreover, the compound has been synthesized through chloroethylation at the 5 position of the furan ring, followed by various reactions with secondary amines and phosphites10.

Molecular Structure Analysis

The molecular structure of methyl 2-methylfuran-3-carboxylate is characterized by the presence of a furan ring, which is substituted with a methyl group at the 2-position and a carboxylate ester at the 3-position. The structure of related compounds has been confirmed using techniques such as IR, H-1 NMR, MS, and HRMS .

Chemical Reactions Analysis

Methyl 2-methylfuran-3-carboxylate and its derivatives undergo various chemical reactions. For example, the chloroethylated derivative of the compound reacts with secondary amines and undergoes elimination reactions with sodium diethyl phosphite and trimethyl phosphite under specific conditions10. Additionally, multicomponent reactions have been employed to prepare methyl 5-substituted 2-aminofuran-4-keto-3-carboxylates, showcasing the versatility of furan derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-methylfuran-3-carboxylate are influenced by the furan ring and the substituents attached to it. While the specific properties of this compound are not detailed in the provided papers, related compounds such as 2-methyltetrahydrofuran (2-MeTHF) have been noted for their low miscibility with water, boiling point, and remarkable stability, which make them suitable for use in various synthetic applications . These properties are crucial for the compound's potential use in environmentally benign synthesis strategies and its assessment in industrial synthetic procedures.

Scientific Research Applications

Decarboxylation and Esterification

  • Methyl 2-methylfuran-3-carboxylate is involved in reactions such as decarboxylation and esterification of substituted monobasic acids. These processes are fundamental in organic synthesis and have implications for various industrial applications (Burness, 2003).

Synthesis and Reactions

  • The compound plays a role in the synthesis of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate, illustrating its versatility in forming structurally diverse molecules. This is significant for developing novel compounds with potential applications in various fields including material science and pharmaceuticals (Pevzner, 2007).

Regioselective Synthesis

  • Methyl 2-methylfuran-3-carboxylate is used in the regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. This process is notable for its high selectivity, which is crucial in synthesizing compounds with specific desired properties (Huynh et al., 2014).

Biomass Conversion

  • It's instrumental in the conversion of biomass-derived chemicals, like 2-methyltetrahydrofuran, demonstrating its importance in sustainable chemistry and the development of eco-friendly solvents (Liu et al., 2020).

Biological Activity

  • The compound and its derivatives have been studied for biological activities. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate shows cytotoxicity against cancer cell lines and antimicrobial properties, highlighting its potential in medical and pharmaceutical research (Phutdhawong et al., 2019).

Safety And Hazards

“Methyl 2-methylfuran-3-carboxylate” is a combustible liquid . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

Future Directions

The industrial application of biomass-derived furfural, including “Methyl 2-methylfuran-3-carboxylate”, in future biorefinery processing has been a focus of recent research .

properties

IUPAC Name

methyl 2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5-6(3-4-10-5)7(8)9-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRRIABXNIGUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210343
Record name Methyl 2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylfuran-3-carboxylate

CAS RN

6141-58-8
Record name 3-Furancarboxylic acid, 2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6141-58-8
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Record name Methyl 2-methylfuran-3-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-methylfuran-3-carboxylate
Source EPA DSSTox
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Record name Methyl 2-methylfuran-3-carboxylate
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Synthesis routes and methods

Procedure details

58.055 kg (500 mol) acetacetic acid methyl ester are introduced into a vessel with a stirrer and 22.5 kg (487.5 Val) of ground dolomite having a grain size of 30 μm are mixed therewith. Then 0.988 kg (12.5 mol=2.5 mol%) pyridine are added thereto and the mixture is heated to 70° C., whereupon 87.2 kg (500 mol) 45% aqueous chloracetaldehyde solution are metered in within one hour. The temperature in the reaction is maintained at 70° C. by slight cooling. About 4 hours after the onset of the reaction, light heating is required; after 6-7 hours, heating to 75°-80° C. is performed, and thereafter heating is discontinued and stirring is continued for some time at falling temperatures. To the reaction mixture cooled to room temperature, concentrated hydrochloric acid is added in portions in order to decompose excessive dolomite. After separation of phases the aqueous bottom layer is removed and the organic layer washed with 76 liters of water. For better phase separation, about 2 kg. salt are added. The organic phase, which is now the bottom phase, is separated and distilled under reduced pressure. The yield in 2-methyl-3-carboxylic acid methyl ester amounts to 53.6 kg=76.6% of the theoretical amount.
[Compound]
Name
methyl ester
Quantity
58.055 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dolomite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.988 kg
Type
reactant
Reaction Step Three
Quantity
87.2 kg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dolomite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
E Karahan, G Koza, M Balci - Helvetica Chimica Acta, 2014 - Wiley Online Library
… For the construction of the furo-pyridazinone skeleton, first we synthesized methyl 2-methylfuran-3-carboxylate (10) [11] starting from 2chloroacetaldehyde (9) and methyl 3-…
Number of citations: 5 onlinelibrary.wiley.com
KV Potapov, RA Novikov, MA Novikov, PN Solyev… - Molecules, 2023 - mdpi.com
… in three stages from methyl 2-methylfuran-3-carboxylate 9 [13,… Methyl 2-methylfuran-3-carboxylate 9 can be obtained in one … Next, methyl 2-methylfuran-3-carboxylate is introduced into …
Number of citations: 8 www.mdpi.com
HÜ Koyaz - 1994 - open.metu.edu.tr
… We report the efficient preparation of furo[2,3-d] pyridazin-4(5H)-one and its N-substituted derivatives starting from methyl 2-methylfuran-3-carboxylate. The Me group was converted to …
Number of citations: 3 open.metu.edu.tr
SY Hassan - Journal of heterocyclic chemistry, 2007 - Wiley Online Library
Four series of substituted furan and pyrrole have been synthesized. The first series was prepared by cyclization of the key intermediates ethyl 5‐[(4‐substituted thiosemicarbazido)methyl…
Number of citations: 8 onlinelibrary.wiley.com
ÇB Apaydın, M Tansuyu, Z Cesur, L Naesens… - Bioorganic …, 2021 - Elsevier
… 0.26 mol hydrazine hydrate (98%) was added to a solution of 0.026 mol methyl 2-methylfuran-3-carboxylate in 12 ml alcohol (96%) and the mixture was heated under reflux for 16 h. …
Number of citations: 9 www.sciencedirect.com
F Belkessam, A Mohand, JF Soulé… - Beilstein Journal of …, 2014 - beilstein-journals.org
… yield, whereas 2-acetylfuran and methyl 2-methylfuran-3-carboxylate afforded 9 and 10 in 60… was obtained in the presence of methyl 2-methylfuran-3-carboxylate due to the formation of …
Number of citations: 15 www.beilstein-journals.org
MM El-Sadek, SY Hassan, NSA El-Dayem, GA Yacout - Molecules, 2012 - mdpi.com
Cyclization of acyclic C-glycoside derivatives 1a,b to 2a,b as the major isomers, and 4a,b as the minor isomers were carried out. The isopropylidene derivatives 3a,b were prepared, as …
Number of citations: 15 www.mdpi.com
ASK Hashmi, M Wölfle, F Ata, M Hamzic… - Advanced Synthesis …, 2006 - Wiley Online Library
… Methyl 2-methylfuran-3-carboxylate (10.0 g, 71.4 mmol) was dissolved in DMF (30mL), cooled to 08C and POCl3 (21.9 g, 143 mmol) was added slowly. After 30 min the mixture was …
Number of citations: 88 onlinelibrary.wiley.com
E Karahan - 2011 - open.metu.edu.tr
Furopyrrolone has a bicyclic structure consisting of furan and a pyrrolone ring. It is isoelectronic with isoindolinone which is also a heterocyclic organic compound. It has a bicyclic …
Number of citations: 2 open.metu.edu.tr
Y Xia, B Zhang, W Li, G Xu - Journal of the Science of Food and …, 2011 - Wiley Online Library
BACKGROUND: Although the volatiles present in mushrooms and fungi have been investigated by many researchers, including Antrodia camphorata in submerged fermentation, there …
Number of citations: 18 onlinelibrary.wiley.com

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